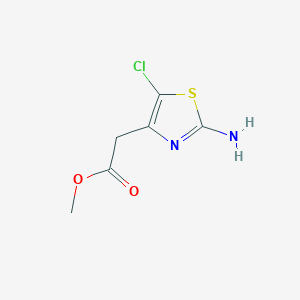
methyl 3-(phenylamino)benzoate
Übersicht
Beschreibung
Methyl 3-(phenylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group substituted with a phenylamino group at the 3-position and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 3-(phenylamino)benzoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active phenylamino moiety, which may interact with enzymes or receptors in biological systems. The specific pathways involved depend on the context of its application, such as enzymatic inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Lacks the phenylamino group, making it less reactive in certain substitution reactions.
Phenyl benzoate: Contains a phenyl group instead of a phenylamino group, altering its reactivity and applications.
Methyl 4-(phenylamino)benzoate: Similar structure but with the phenylamino group at the 4-position, affecting its chemical behavior.
Uniqueness: Methyl 3-(phenylamino)benzoate is unique due to the specific positioning of the phenylamino group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 3-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI-Schlüssel |
UBMOIGCDINOTRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl bromo[2-(trifluoromethyl)phenyl]acetate](/img/structure/B8698100.png)
![methyl 2-[(3-bromophenyl)methoxy]acetate](/img/structure/B8698105.png)






![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline](/img/structure/B8698147.png)
![methyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate](/img/structure/B8698150.png)




